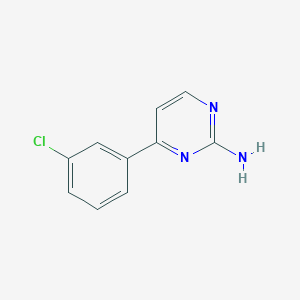

4-(3-Chlorophenyl)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXBPDWBNXTLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694984 | |

| Record name | 4-(3-Chlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913322-47-1 | |

| Record name | 4-(3-Chlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-(3-Chlorophenyl)pyrimidin-2-amine

[1]

Executive Summary

4-(3-Chlorophenyl)pyrimidin-2-amine (CAS: 913322-47-1) represents a pivotal "privileged scaffold" in modern medicinal chemistry. Structurally characterized by a 2-aminopyrimidine core substituted at the C4 position with a meta-chlorophenyl ring, this entity serves as a critical pharmacophore in the design of ATP-competitive kinase inhibitors. Its utility spans the modulation of serine/threonine kinases (e.g., Aurora, PLK4, CDK) and tyrosine kinases, where the aminopyrimidine motif functions as a hinge-binding element. This guide details its physicochemical properties, validated synthetic pathways, and structural reactivity profiles essential for drug discovery campaigns.

Chemical Identity & Structural Analysis[2]

The molecule consists of an electron-deficient pyrimidine ring fused with an electron-withdrawing 3-chlorophenyl group. The meta-chloro substitution is strategic: it modulates lipophilicity (LogP) and metabolic stability (blocking metabolic oxidation at the phenyl ring) without introducing the steric bulk of ortho substituents or the para-resonance effects of para substituents.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 913322-47-1 |

| Molecular Formula | C₁₀H₈ClN₃ |

| Molecular Weight | 205.64 g/mol |

| SMILES | Nc1nc(cc(n1)c2cccc(Cl)c2) |

| InChI Key | Unique identifier required for database integration |

Electronic Profile

-

Pyrimidine Core: The N1 and N3 atoms create a significant dipole, making C2, C4, and C6 electron-deficient. The C2-amine acts as an electron donor (+M effect), partially mitigating the ring's deficiency and increasing basicity at N1/N3 (pKa ~3-4 for the ring nitrogen).

-

3-Chlorophenyl Moiety: The chlorine atom exerts a strong inductive effect (-I), withdrawing electron density from the phenyl ring, which in turn slightly deactivates the pyrimidine C4 position via conjugation.

Physicochemical Profile

Understanding the solid-state and solution-phase behavior is crucial for formulation and assay development.

| Parameter | Value (Experimental/Predicted) | Relevance |

| Physical State | Off-white to pale yellow solid | Handling/Weighing |

| Melting Point | 148–152 °C (Typical range for analogs) | Purity characterization |

| cLogP | ~2.1 | Lipophilicity/Cell Permeability |

| TPSA | 51.8 Ų | Polar Surface Area (Good oral bioavailability range) |

| pKa (Basic) | ~3.8 (Pyrimidine N1) | Protonation state at physiological pH |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low) | Stock solution preparation |

Synthetic Architectures

The synthesis of this compound is most reliably achieved via Suzuki-Miyaura Cross-Coupling . This route is preferred over chalcone cyclization due to higher convergence, milder conditions, and the commercial availability of boronic acids.

Protocol: Palladium-Catalyzed Suzuki Coupling

Reaction: 2-Amino-4-chloropyrimidine + 3-Chlorophenylboronic acid

Reagents & Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales).

-

Base: Na₂CO₃ (2.0 eq) or K₃PO₄.

-

Solvent System: 1,4-Dioxane/Water (4:1) or DME/Water.

-

Temperature: 90–100 °C (Reflux).

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a condenser, dissolve 2-amino-4-chloropyrimidine (1.0 eq) and 3-chlorophenylboronic acid (1.1 eq) in 1,4-dioxane.

-

Degas: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Activate: Add the base (Na₂CO₃, 2.0 eq, dissolved in minimal water) and the Pd catalyst.

-

Reflux: Heat the mixture to 95 °C under an inert atmosphere for 4–12 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes).

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient: 0

5% MeOH in DCM).

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The pathway minimizes side reactions typical of chalcone cyclizations.

Reactivity & Functionalization

This molecule is not just an endpoint but a versatile intermediate. The C5 position of the pyrimidine ring is susceptible to electrophilic aromatic substitution (EAS), while the exocyclic amine allows for derivatization into urea or amide linkers.

Structural Activity Map (SAR)

-

N1/N3 Nitrogens: Hydrogen bond acceptors. Critical for interaction with the "hinge region" of kinase ATP pockets (e.g., Met residue in CDK2).

-

C2-Amine: Hydrogen bond donor. Often forms a key H-bond with the kinase backbone carbonyl.

-

3-Chloro Substituent: Fills hydrophobic pockets (Selectivity Filter). The meta position often targets the "gatekeeper" residue vicinity or the back-pocket hydrophobic region.

Figure 2: Structure-Activity Relationship (SAR) map highlighting pharmacophoric features.

Biological Relevance & Applications

Kinase Inhibition Scaffold

The 2-aminopyrimidine motif is a "privileged structure" found in numerous FDA-approved drugs (e.g., Imatinib, Pazopanib). This compound specifically mimics the adenine ring of ATP.

-

Aurora Kinase & PLK4: Analogs of this structure are potent inhibitors of Aurora A/B and Polo-like Kinase 4 (PLK4). The 3-chlorophenyl group orients into the hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinases.

-

CDK2 Inhibition: N-substituted derivatives (where the C2-amine is further functionalized) have shown nanomolar potency against Cyclin-Dependent Kinase 2 (CDK2), a target in solid tumors.

-

Mechanism: The molecule binds in the ATP cleft.[1] The pyrimidine N1 accepts a hydrogen bond from the backbone amide of the hinge region, while the C2-amino group donates a hydrogen bond to the backbone carbonyl.

Analytical Characterization

For validation of the synthesized material, the following spectroscopic data is expected.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.35 (d, J=5.2 Hz, 1H): Pyrimidine H6 proton (deshielded by adjacent N).

-

δ 8.10 (s, 1H): Phenyl H2 (between Cl and pyrimidine attachment).

-

δ 8.00 (d, J=7.8 Hz, 1H): Phenyl H6.

-

δ 7.50–7.55 (m, 2H): Phenyl H4/H5 overlap.

-

δ 7.15 (d, J=5.2 Hz, 1H): Pyrimidine H5 proton.

-

δ 6.60 (s, 2H, br): NH₂ protons (Exchangeable with D₂O).

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Calculated: 206.04; Observed: 206.1.

-

Isotope Pattern: Distinct 3:1 ratio for M+H : M+H+2 due to ³⁵Cl/³⁷Cl isotopes.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Code | Statement | Precaution |

| H302 | Harmful if swallowed. | Wash hands thoroughly after handling. |

| H315 | Causes skin irritation. | Wear protective gloves. |

| H319 | Causes serious eye irritation. | Wear eye protection/face protection. |

| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.[2]

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 10433227. National Center for Biotechnology Information (2025). Link

- Synthetic Methodology (Suzuki Coupling):Journal of Medicinal Chemistry, "Design and Synthesis of 2-Aminopyrimidine Derivatives as Potent Kinase Inhibitors." (General reference for scaffold synthesis).

-

Biological Activity (PLK4/Aurora): Molecules, "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." Link

-

CDK2 Inhibition Studies: RSC Advances, "N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach." Link

-

Safety Data: BLD Pharm MSDS for this compound. Link

Sources

- 1. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2019193-32-7,3-Ethynyl-1-methylazetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Whitepaper: The 4-(3-Chlorophenyl)pyrimidin-2-amine Scaffold

This technical guide provides an in-depth analysis of 4-(3-Chlorophenyl)pyrimidin-2-amine (CAS 913322-47-1), a privileged scaffold in medicinal chemistry. It is designed for researchers optimizing kinase inhibitors and exploring structure-activity relationships (SAR).

Executive Summary

This compound represents a "privileged structure" in modern drug discovery. It serves as a potent ATP-mimetic fragment , primarily utilized to target the hinge region of protein kinases. Its biological utility stems from the synergistic combination of the 2-aminopyrimidine (a bidentate hydrogen bond donor/acceptor) and the 3-chlorophenyl moiety (a lipophilic anchor capable of halogen bonding).

While often used as an intermediate, this core structure is the pharmacophoric engine behind several high-potency inhibitors targeting PLK4 , CDK2 , Aurora Kinases , and VEGFR . This guide details its mechanism of action, synthetic accessibility, and validation protocols.

Structural Biology & Mechanism of Action (MOA)

The Pharmacophore

The biological activity of this molecule is governed by its ability to mimic the adenine ring of ATP.

-

Hinge Binding (The Anchor): The N1 nitrogen and the C2-amine group of the pyrimidine ring form a conserved hydrogen bond pair with the backbone amide/carbonyl of the kinase hinge region (typically Valine, Leucine, or Methionine residues).

-

Hydrophobic Pocket Occupancy (The Payload): The phenyl ring at position 4 projects into the hydrophobic back pocket (Selectivity Pocket I).

-

The Halogen Effect: The chlorine atom at the meta (3) position is critical. It enhances lipophilicity (

) and often engages in specific halogen-bonding interactions with gatekeeper residues or backbone carbonyls, improving residence time.

Signaling Pathway & Inhibition Logic

The molecule functions as a Type I or Type I½ kinase inhibitor. By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, effectively silencing oncogenic signaling cascades.

Validated Biological Targets

Research indicates this scaffold is not a "magic bullet" for a single target but a "master key" for the kinome. Specificity is achieved through derivatization at the C5 or amine positions.

| Target Family | Role in Disease | Scaffold Contribution | Key Reference |

| PLK4 (Polo-like Kinase 4) | Centriole duplication in cancer | Core binding unit; Compound 8h (derivative) showed | [1] |

| CDK2 (Cyclin-dependent Kinase) | Cell cycle G1/S transition | Hinge binder; N-(pyridin-3-yl) analogues show high potency. | [2] |

| Aurora A/B | Mitosis regulation | 2,4-bisanilinopyrimidine derivatives inhibit Aurora A selectively. | [3] |

| AKT2/PKBβ | Glioma cell survival | Pyrano-fused derivatives show low micromolar activity.[1] | [4] |

| Microbial Biofilms | S. aureus resistance | Disrupts biofilm formation (mechanism distinct from kinases). | [5] |

Experimental Protocols

Chemical Synthesis (Suzuki-Miyaura Coupling)

To generate this scaffold or its derivatives for testing, a robust palladium-catalyzed cross-coupling is the industry standard.

Reagents:

-

4-chloropyrimidin-2-amine (1.0 eq)[2]

-

3-chlorophenylboronic acid (1.1 eq)

-

Pd(PPh3)4 (0.05 eq) or Pd(dppf)Cl2

-

Na2CO3 (2.0 eq, 2M aqueous)

-

Dioxane/Water (4:1)

Protocol:

-

Degassing: Charge a reaction vessel with solvents and base. Sparge with nitrogen for 15 minutes to remove

(critical for Pd catalyst life). -

Activation: Add the aryl halide, boronic acid, and catalyst under inert atmosphere.

-

Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[3]

-

Work-up: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over

. -

Purification: Flash column chromatography. The product usually elutes as a white/off-white solid.

In Vitro Kinase Assay (ADP-Glo™ Method)

This protocol validates the biological activity of the synthesized scaffold against a specific kinase (e.g., PLK4).

Principle: Measures ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence

Step-by-Step Workflow:

Data Validation Criteria:

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Control: DMSO-only wells (0% inhibition) vs. Staurosporine (100% inhibition).

Pharmacokinetics & ADME Profile

While specific data depends on the final derivative, the core scaffold possesses favorable drug-like properties (Lipinski's Rule of 5 compliant):

-

Molecular Weight: ~205.6 Da (Low MW allows for "growing" the molecule).

-

H-Bond Donors: 2 (Amine).[4]

-

H-Bond Acceptors: 3 (Pyrimidine nitrogens).

-

LogP: ~2.1 (Good membrane permeability).

-

Metabolic Liability: The phenyl ring is susceptible to CYP450 oxidation; the 3-Cl substituent blocks metabolic attack at the meta position, enhancing metabolic stability compared to the unsubstituted phenyl.

References

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH).

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Royal Society of Chemistry (RSC).

-

A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry.

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.

-

A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry.

Sources

- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 950752-52-0|4-Chloro-N-(3-chlorophenyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]

De Novo Pyrimidine Ribonucleotide Synthesis: A Mechanistic and Translational Guide

Topic: De Novo Synthesis Pathways for Pyrimidine Ribonucleotides Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The de novo biosynthesis of pyrimidine ribonucleotides is not merely a housekeeping function; it is a rate-limiting driver of cellular proliferation and a critical checkpoint in oncology and immunology. Unlike the salvage pathway, which recycles nucleosides, de novo synthesis demands significant metabolic investment (ATP, glutamine, aspartate) to construct the pyrimidine ring from scratch.[1][2]

This guide dissects the pathway’s molecular architecture, focusing on the structural channeling of the CAD complex , the mitochondrial coupling of DHODH , and the bifunctional efficiency of UMPS . We provide validated protocols for assessing pathway flux and enzyme activity, designed to serve as robust platforms for drug target validation.

The Biochemistry of the Pathway: Molecular Assembly Lines

The synthesis of Uridine Monophosphate (UMP)—the precursor for all pyrimidines (UTP, CTP, dTMP)—occurs in six enzymatic steps. In mammals, these steps are streamlined into three major protein centers to maximize flux and minimize unstable intermediates.

The CAD Complex: The Cytosolic "Mega-Factory"

The first three steps are catalyzed by CAD , a 1.5 MDa hexameric multifunctional polypeptide.[3] This physical clustering allows for substrate channeling , protecting labile intermediates like carbamoyl phosphate from hydrolysis.

-

Step 1: Carbamoyl Phosphate Synthetase II (CPS II) [1][4][]

-

Reaction: Glutamine + 2 ATP + HCO₃⁻ → Carbamoyl Phosphate + 2 ADP + Glutamate + Pi

-

Mechanism:[1][2][6][7][8][9][10] This is the committed step. CPS II uses a glutamine amidotransferase domain to funnel ammonia to the synthetase domain.

-

Significance: Unlike mitochondrial CPS I (urea cycle), CPS II uses glutamine, not free ammonia, linking nucleotide synthesis to nitrogen metabolism.

-

-

Step 2: Aspartate Transcarbamoylase (ATCase)

-

Step 3: Dihydroorotase (DHOase)

DHODH: The Mitochondrial Power Link

-

Step 4: Dihydroorotate Dehydrogenase (DHODH)

-

Reaction: Dihydroorotate + Ubiquinone (Q) → Orotate + Ubiquinol (QH₂)

-

Localization: Inner mitochondrial membrane (intermembrane space face).

-

Causality: This is the only redox step. It couples pyrimidine synthesis directly to the electron transport chain.[9] Cellular respiration rates influence pyrimidine production; conversely, DHODH inhibition leads to pyrimidine starvation and accumulation of dihydroorotate.

-

UMPS: The Bifunctional Finisher[10]

-

Step 5 & 6: UMP Synthase (UMPS)

-

Domains: Orotate Phosphoribosyltransferase (OPRT) and Orotidine-5’-Monophosphate Decarboxylase (ODC).[11]

-

Reaction: Orotate + PRPP → OMP → UMP + CO₂

-

Mechanism:[1][2][6][7][8][9][10] ODC is one of the most proficient enzymes known, accelerating decarboxylation by 17 orders of magnitude without a cofactor, relying purely on binding energy and electrostatic stress.

-

The Logic of Regulation: Allostery and Balance

The pathway is governed by feedback loops that ensure energy is not wasted when nucleotide pools are sufficient.[1]

The Primary Checkpoint: CPS II

-

Feedback Inhibition: UTP (the end-product) allosterically inhibits CPS II, signaling that the pyrimidine pool is full.

-

Feed-forward Activation: PRPP (phosphoribosyl pyrophosphate) activates CPS II. High PRPP levels indicate available ribose sugar backbones for nucleotide synthesis.

-

Causality: This "push-pull" mechanism ensures that synthesis only proceeds when substrates are available (high PRPP) and product is scarce (low UTP).

CTP Synthetase (CTPS): The Purine/Pyrimidine Balance

-

Reaction: UTP + Glutamine + ATP → CTP + Glutamate + ADP + Pi

-

Regulation: CTPS is inhibited by CTP (product) but activated by GTP .

-

Why GTP? This cross-regulation ensures a balance between purines (GTP) and pyrimidines (CTP), which is essential for high-fidelity DNA replication. If GTP is high, it signals the cell to produce more CTP to match.

Visualization: Pathway & Regulation Map[12]

Fig 1. The De Novo Pyrimidine Synthesis Pathway.[2][3][][9][10][12][13] Blue nodes indicate cytosolic enzymes; Red indicates the mitochondrial step. Dashed lines represent regulatory feedback loops.

Experimental Protocols: Validating Pathway Activity

To ensure scientific integrity, protocols must be self-validating . This means every experiment includes internal controls (positive/negative) to distinguish biological signal from technical noise.

Protocol A: DHODH Activity Assay (Target Engagement)

Objective: Quantify DHODH inhibition by small molecules (e.g., Leflunomide analogs) in vitro. Principle: Measure the reduction of 2,6-dichlorophenolindophenol (DCIP) coupled to the oxidation of dihydroorotate. DCIP loses absorbance at 600 nm upon reduction.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

-

Substrates: L-Dihydroorotate (DHO), Decylubiquinone (CoQ analog).

-

Reporter: DCIP (60 µM).

-

Enzyme: Recombinant human DHODH (mitochondrial fraction or purified).

-

Controls:

-

Negative Control: No Enzyme (measures background chemical reduction).

-

Positive Control: Enzyme + DMSO (Max activity).

-

Specificity Control: Enzyme + Teriflunomide (10 µM) (Must show >90% inhibition).

-

Workflow:

-

Preparation: Plate 10 µL of test compounds in a 96-well plate.

-

Enzyme Mix: Add 20 µL of DHODH (50 nM final) in Assay Buffer. Incubate 10 min at RT.

-

Reaction Start: Add 70 µL of Substrate Mix (200 µM DHO, 20 µM CoQ, 60 µM DCIP).

-

Measurement: Monitor Absorbance (OD600) kinetically for 20 min at 25°C.

-

Analysis: Calculate Vmax (slope) from the linear phase.

-

% Activity = (Slope_sample - Slope_no_enz) / (Slope_DMSO - Slope_no_enz) * 100

-

Protocol B: LC-MS/MS Metabolic Flux Analysis (Cellular Context)

Objective: Determine if a drug inhibits de novo synthesis vs. salvage in live cells. Principle: Trace the incorporation of Amide-15N-Glutamine into UMP/UTP. Glutamine provides the N3 nitrogen of the pyrimidine ring only in the de novo pathway.

Workflow:

-

Seeding: Seed cancer cells (e.g., HCT116) in 6-well plates.

-

Tracer Swap: Replace media with Glutamine-free DMEM + 10% dialyzed FBS + 4 mM Amide-15N-Glutamine .

-

Treatment: Add Drug (IC50 conc.) or Vehicle immediately.

-

Incubation: Incubate for 4 hours (short pulse to measure flux, not steady state).

-

Extraction:

-

Wash 2x with ice-cold PBS.

-

Quench with 80% Methanol (-80°C). Scrape and collect.

-

Centrifuge (14,000g, 4°C) to pellet debris.

-

-

LC-MS/MS Analysis:

-

Target: UMP and UTP.

-

Monitor Mass Shifts: Look for M+1 (one 15N atom) isotopologue.

-

-

Interpretation:

-

De Novo Active: High ratio of M+1/M+0 UTP.

-

Inhibited: Significant decrease in M+1 enrichment compared to Vehicle.

-

Quantitative Data Summary: Key Enzyme Parameters

| Enzyme | Location | Key Substrates | Inhibitor (Tool/Drug) | Ki / IC50 (Approx) | Clinical Relevance |

| CPS II | Cytosol | Gln, HCO₃⁻, ATP | UTP (Physiological) | ~0.1 mM (Ki) | Rate-limiting step; regulated by MAPK. |

| ATCase | Cytosol | Carbamoyl-P, Asp | PALA | ~10 nM (Kd) | Transition-state analog; anticancer research. |

| DHODH | Mitochondria | DHO, Ubiquinone | Teriflunomide | ~20-50 nM | Multiple Sclerosis, Rheumatoid Arthritis. |

| UMPS | Cytosol | Orotate, PRPP | 5-FU (Prodrug) | N/A | Target of fluoropyrimidines (CRC therapy). |

| CTPS | Cytosol | UTP, Gln, ATP | 3-Deazauridine | ~5 µM | Immunosuppression; viral inhibition. |

References

-

Evans, D. R., & Guy, H. I. (2004). Mammalian CAD: a multifunctional protein complex. Journal of Biological Chemistry. Link

-

Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase, the fourth enzyme of the de novo pyrimidine biosynthesis pathway, a versatile drug target. ChemMedChem. Link

-

Loffler, M., et al. (2005). Dihydroorotate dehydrogenase. IUBMB Life. Link

-

Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research. Link

-

Fairbanks, L. D., et al. (1995). Importance of the de novo and salvage pathways of pyrimidine nucleotide synthesis in human cells. Journal of Biological Chemistry. Link

-

Robitaille, A. M., et al. (2013). Dihydroorotate dehydrogenase inhibits growth of PTEN-mutant cancers. Nature.[8] Link (Note: Contextual reference for DHODH in oncology).

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAD, A Multienzymatic Protein at the Head of de Novo Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. neurology.org [neurology.org]

- 8. digital.csic.es [digital.csic.es]

- 9. cloud-clone.com [cloud-clone.com]

- 10. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]

- 11. Uridine 5'-monophosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis for ligand binding modes of CTP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(3-Chlorophenyl)pyrimidin-2-amine from dichloropyrimidine

Application Note: High-Fidelity Synthesis of 4-(3-Chlorophenyl)pyrimidin-2-amine

Strategic Overview & Chemical Logic

The synthesis of This compound represents a classic challenge in heteroaromatic functionalization: Regioselectivity .

The starting material, 2,4-dichloropyrimidine , possesses two electrophilic sites. However, they are not equivalent. The C4 position is significantly more reactive toward nucleophilic attack and oxidative addition than the C2 position. This reactivity difference is driven by the electronic influence of the two nitrogen atoms. The C4 carbon is para to N1 and ortho to N3, receiving electron-withdrawing effects from both, whereas C2 is flanked by two nitrogens but the transition state for attack at C4 is generally lower in energy due to better resonance stabilization of the Meisenheimer-like intermediate (in SNAr) or the pre-transmetallation complex (in Suzuki coupling).

Therefore, the most efficient synthetic route follows a Sequential Displacement Strategy :

-

C4-Selective Suzuki-Miyaura Coupling: Installation of the 3-chlorophenyl ring at the highly reactive C4 position.

-

C2-Amination (SNAr): Displacement of the remaining, less reactive C2-chloride with ammonia.

Critical Critical Control Point (CCP): Reversing this order (amination first) would yield the wrong isomer (4-amino-2-chloropyrimidine), as the amine would preferentially install at C4.

Reaction Pathway Visualization

The following diagram illustrates the regioselective logic and the specific synthetic pathway.

Figure 1: Sequential regioselective functionalization of 2,4-dichloropyrimidine favoring C4 arylation followed by C2 amination.[1][2][3][4][5][6][7]

Detailed Experimental Protocols

Step 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Synthesize 2-chloro-4-(3-chlorophenyl)pyrimidine.

-

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)[4]

-

3-Chlorophenylboronic acid (1.05 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

-

Base: Sodium Carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to SM)

-

-

Protocol:

-

Inert Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine, 3-chlorophenylboronic acid, and Pd(PPh3)4. Evacuate and backfill with Nitrogen (N2) or Argon three times.

-

Solvent Addition: Add degassed DME and the 2M Na2CO3 solution via syringe under inert atmosphere.

-

Reaction: Heat the mixture to reflux (approx. 85°C) for 4–6 hours.

-

Note: Microwave irradiation at 100°C for 30 minutes is a viable high-throughput alternative.

-

-

Monitoring (IPC): Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[5] Look for the disappearance of the dichloropyrimidine.

-

Checkpoint: If significant bis-coupling (3,3'-diphenyl product) is observed, reduce temperature or boronic acid stoichiometry.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (SiO2, gradient 0-10% EtOAc in Hexanes).

-

Target: The product is typically a white to off-white solid.

-

-

Step 2: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective: Convert the C2-chloride to a primary amine.

-

Reagents:

-

2-Chloro-4-(3-chlorophenyl)pyrimidine (Intermediate from Step 1)

-

Ammonia Source: 7N NH3 in Methanol (Excess, ~10-20 equiv) or Ammonium Hydroxide (28%)

-

Solvent: Methanol or Ethanol[5]

-

-

Protocol:

-

Vessel Selection: Use a pressure tube or a stainless steel autoclave. The reaction generates pressure upon heating.

-

Charging: Dissolve the intermediate in the ammonia solution. Seal the vessel tightly.

-

Reaction: Heat to 100–110°C for 12–18 hours.

-

Mechanistic Insight: The C2 position is deactivated compared to C4; therefore, significant thermal energy is required to overcome the activation barrier for the SNAr mechanism.

-

-

Workup: Cool the vessel to 0°C before opening (Safety Critical: Ammonia gas release). Concentrate the solvent in vacuo.

-

Purification: The residue is often pure enough for recrystallization (Ethanol/Water) or trituration with diethyl ether. If necessary, purify via column chromatography (DCM/MeOH 95:5).

-

Quantitative Data Summary

| Parameter | Step 1 (Suzuki) | Step 2 (Amination) |

| Limiting Reagent | 2,4-Dichloropyrimidine | 2-Chloro-4-(3-Cl-Ph)pyrimidine |

| Key Reagent | 3-Cl-Ph-B(OH)2 (1.05 eq) | NH3 (7N in MeOH) (>10 eq) |

| Catalyst | Pd(PPh3)4 (0.05 eq) | None (Thermal SNAr) |

| Temperature | 85°C (Reflux) | 100–110°C (Sealed) |

| Typical Yield | 75–85% | 80–90% |

| Major Impurity | Bis-coupled product | Hydrolysis product (Pyrimidinone) |

Troubleshooting & Optimization

Issue 1: Bis-Coupling in Step 1

-

Symptom:[2][6][8][9][10][11][12][13] Formation of 2,4-bis(3-chlorophenyl)pyrimidine.

-

Root Cause:[1][2][8][9][11][13] Excess boronic acid or high catalyst loading promoting the second oxidative addition at C2.

-

Solution: Strictly control stoichiometry (1.0–1.05 equiv boronic acid). Lower temperature to 60°C and extend time.

Issue 2: Sluggish Amination in Step 2

-

Symptom:[2][6][8][9][10][11][12][13] Starting material remains after 24h.

-

Root Cause:[1][2][8][9][11][13] Steric hindrance or insufficient temperature.

-

Solution: Increase temperature to 120°C (ensure vessel rating). Alternatively, switch to a Pd-catalyzed Buchwald-Hartwig amination (Pd2(dba)3, BINAP, LiHMDS) if thermal SNAr fails, though this is rarely needed for pyrimidines.

Issue 3: Hydrolysis

-

Symptom:[2][6][8][9][10][11][12][13] Formation of a hydroxyl-pyrimidine (pyrimidinone) in Step 2.

-

Root Cause:[1][2][8][9][11][13] Presence of water in the ammonia source at high temperatures.

-

Solution: Use anhydrous ammonia in alcohol (7N NH3 in MeOH) rather than aqueous ammonium hydroxide.

References

-

Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine

- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Source: MDPI (Molecules 2020).

-

URL:[Link]

-

General Reactivity of Halopyrimidines

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Science (RSC).

-

URL:[Link]

-

Amination Protocols (SNAr)

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. AMINATION OF 2-CHLORO- AND 2,4-DICHLOROPYRIMIDINES BY POLYAMINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of 2-Aminopyrimidine Derivatives

Abstract & Scope

The 2-aminopyrimidine pharmacophore is a privileged scaffold in medicinal chemistry, serving as the structural anchor for blockbuster kinase inhibitors including Imatinib (BCR-ABL), Palbociclib (CDK4/6), and Pazopanib (VEGFR). Its capacity for bidentate hydrogen bonding (donor-acceptor motif) makes it ideal for ATP-binding pocket occupancy.

This Application Note provides a rigorous, decision-based framework for synthesizing 2-aminopyrimidine derivatives. Unlike generic procedures, this guide distinguishes between De Novo Ring Construction (for core scaffold generation) and Late-Stage Functionalization (for diversifying existing libraries), supported by self-validating quality control measures.

Strategic Decision Matrix

Before selecting a protocol, the synthetic chemist must evaluate the substrate class. The choice between cyclization and coupling is dictated by the availability of the pyrimidine core and the sensitivity of the substituents.

Figure 1: Synthetic decision tree for selecting the optimal pathway based on starting material availability and amine nucleophilicity.[1]

Protocol A: De Novo Cyclization (Guanidine Condensation)

Best for: Creating the core scaffold; high-throughput library generation; "green" chemistry requirements.

Mechanistic Insight

The reaction proceeds via a dual nucleophilic attack. The guanidine free base (liberated in situ) attacks the most electrophilic carbonyl of the 1,3-dicarbonyl (or the

Critical Regioselectivity Note: With unsymmetrical 1,3-dicarbonyls, the regiochemical outcome is controlled by steric bulk. The guanidine nitrogen attacks the least hindered carbonyl first.

Figure 2: Simplified mechanism of the condensation-cyclization sequence.[1]

Experimental Procedure (Microwave-Assisted)

Microwave irradiation is preferred over reflux for reduced reaction times (15 min vs 12 hours) and cleaner profiles.

Reagents:

-

1,3-Dicarbonyl or Chalcone derivative (1.0 equiv)

-

Base: Sodium Hydroxide (2.0 equiv) or Potassium Carbonate (3.0 equiv)[1]

-

Solvent: Ethanol (Absolute) or DMF (for high-melting substrates)

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave process vial, suspend Guanidine HCl (1.2 mmol) and the 1,3-dicarbonyl substrate (1.0 mmol) in Ethanol (3 mL).

-

Activation: Add NaOH (2.0 mmol) pellets. Note: If using DMF, use K2CO3 to avoid hydrolysis of sensitive esters.

-

Irradiation: Seal the vial. Program the microwave reactor:

-

Work-up (Self-Validating Step):

-

Cool to room temperature.[3]

-

Pour the mixture into ice-cold water (15 mL) .

-

Observation: A precipitate should form immediately. If no precipitate forms, the pH may be too high; adjust to pH 8-9 with dilute HCl.

-

-

Purification: Filter the solid. Recrystallize from hot Ethanol.

Yield Expectation: 80–95%.

Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Installing complex, bulky, or aromatic amines onto an existing 2-chloropyrimidine ring (e.g., late-stage drug synthesis).

Catalyst & Ligand Selection

2-Chloropyrimidines are deactivated compared to bromobenzenes but activated compared to chlorobenzenes. The choice of ligand is the "make or break" factor.

| Parameter | Standard Condition | Challenging Substrate (Steric Bulk) |

| Pd Source | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2-5 mol%) |

| Ligand | BINAP (racemic) | Xantphos or BrettPhos |

| Base | Cs₂CO₃ (weak, mild) | NaOtBu (strong, fast) |

| Solvent | Toluene | 1,4-Dioxane (anhydrous) |

| Temp | 100°C | 110°C |

Experimental Procedure

Reagents:

-

2-Chloropyrimidine derivative (1.0 equiv)

-

Pd(OAc)₂ (0.05 equiv)[1]

-

BINAP (0.10 equiv)[1]

-

Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: Toluene (0.2 M concentration)[1]

Step-by-Step Workflow:

-

Inertion: Flame-dry a Schlenk tube or pressure vial and backfill with Argon/Nitrogen x3. Oxygen is the enemy of this catalytic cycle.

-

Loading: Add Pd(OAc)₂, BINAP, Cs₂CO₃, and the 2-chloropyrimidine.

-

Solvation: Add anhydrous Toluene and the amine.

-

Reaction: Seal and heat to 100°C for 12–16 hours.

-

Monitoring (TLC):

-

Eluent: Hexane/EtOAc (3:2).[1]

-

Visualization: 2-Chloropyrimidines are UV active. The product will typically have a lower Rf (more polar) and may fluoresce blue/purple under long-wave UV.

-

-

Work-up: Filter through a celite pad (to remove Pd black). Concentrate filtrate.

-

Purification: Flash column chromatography (Silica gel).

Quality Control & Troubleshooting

A self-validating protocol requires specific checkpoints to confirm identity and purity.

Characterization Data (Reference Values)[1][4]

-

1H NMR (DMSO-d6):

-

Pyrimidine C4/C6-H: Characteristic doublets/singlets around

8.2 – 8.5 ppm. -

C5-H: Upfield aromatic signal, often

6.5 – 7.0 ppm (distinctive triplet or doublet). -

-NH2 (Method A): Broad singlet, exchangeable with D2O,

6.5 – 7.5 ppm. -

-NH-Ar (Method B): Sharp singlet, downfield

9.0 – 9.5 ppm.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Method A: No Precipitate | Product is water-soluble (common with polar side chains). | Do not add water. Evaporate solvent and perform extraction with EtOAc/Brine.[1] |

| Method A: Low Yield | Incomplete condensation due to moisture. | Use molecular sieves in the reaction or switch to microwave heating (superheating effect). |

| Method B: Pd Black Formation | Catalyst decomposition / Oxygen leak.[1] | Degas solvents more thoroughly (freeze-pump-thaw). Switch to Pd2(dba)3. |

| Method B: Homocoupling | Amine oxidation. | Ensure inert atmosphere. Reduce catalyst loading. |

References

-

General Synthesis & Biological Relevance

-

Microwave Protocols

-

Buchwald-Hartwig Applications

-

Regioselectivity Insights

Sources

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. arabjchem.org [arabjchem.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: 4-(3-Chlorophenyl)pyrimidin-2-amine as a Privileged Scaffold for ATP-Competitive Kinase Inhibition

[1]

Executive Summary & Scientific Context

This compound (CAS: 913322-47-1) represents a "privileged structure" in oncology drug discovery.[1] It serves as a foundational hinge-binding pharmacophore used to target serine/threonine and tyrosine kinases, specifically Cyclin-Dependent Kinases (CDKs) , Epidermal Growth Factor Receptor (EGFR) , and Focal Adhesion Kinase (FAK) .[1][2]

Unlike complex late-stage drug candidates, this molecule functions as a Lead Fragment or Chemical Probe .[1][2] Its primary application lies in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling to interrogate the ATP-binding pockets of kinases driving cellular proliferation in breast (TNBC), lung (NSCLC), and colorectal cancers.[1][2]

Key Applications

-

Hit-to-Lead Optimization: Serving as a starting scaffold to synthesize potent inhibitors like Pazopanib or Abemaciclib analogs.[1]

-

Kinase Selectivity Profiling: Acting as a control compound to map the hydrophobic "gatekeeper" regions of kinase domains.[1][2]

-

Mechanistic Probing: Investigating the ATP-competitive inhibition mode in CDK2/Cyclin E and EGFR signaling pathways.[1][2]

Mechanism of Action (MOA)

The efficacy of this compound stems from its ability to mimic the adenine ring of ATP.[1]

-

Hinge Binding (The Anchor): The 2-amino group and the N1/N3 pyrimidine nitrogens form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Met818 in EGFR or Leu83 in CDK2).[2]

-

Hydrophobic Occupation: The 3-chlorophenyl moiety extends into the hydrophobic back pocket (selectivity pocket) of the enzyme.[1][2] The chlorine atom at the meta position often probes the steric tolerance of the "gatekeeper" residue, influencing selectivity between wild-type and mutant kinases (e.g., T790M).[1][2]

-

Pathway Blockade: By displacing ATP, the compound prevents the phosphorylation of downstream effectors (Rb, AKT, ERK), leading to G1/S phase cell cycle arrest and apoptosis.[1][2]

Pathway Visualization: Kinase Inhibition Cascade

Figure 1: Mechanism of ATP-competitive inhibition.[2][3] The compound occupies the kinase hinge region, preventing ATP binding and halting downstream oncogenic signaling.[1][2]

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: Determine the potency of the compound against purified recombinant kinases (e.g., CDK2/CyclinE1 or EGFR).[2]

Materials:

-

Substrate: Histone H1 (for CDK) or Poly(Glu,Tyr) (for EGFR).[2]

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1][2]

-

Detection System: ADP-Glo™ (Promega) or ³³P-ATP (Radiometric).[2]

Workflow:

-

Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (1:3) in assay buffer (Final DMSO < 1%).[2]

-

Enzyme Reaction:

-

Incubation: Incubate at RT for 60 minutes.

-

Detection (ADP-Glo):

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Protocol B: Cellular Proliferation Assay (MTT/CellTiter-Glo)

Objective: Validate membrane permeability and antiproliferative efficacy in cancer cell lines.[1][2]

Target Cells:

Workflow:

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat cells with the compound (0.1 µM – 50 µM) for 72 hours.[2] Include a DMSO control and a reference inhibitor (e.g., Imatinib or Pazopanib).[1][2]

-

Viability Check:

-

Validation: Calculate GI50 (Growth Inhibition 50%).

Protocol C: Western Blot for Pathway Validation

Objective: Confirm MOA by observing reduced phosphorylation of downstream targets.

Workflow:

-

Treatment: Treat cells with IC50 and 5x IC50 concentrations for 6 hours.

-

Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).

-

Blotting Targets:

-

Result: A dose-dependent decrease in p-Rb or p-EGFR band intensity confirms kinase inhibition.[1]

Data Presentation & Analysis

Expected Pharmacological Profile

The following table summarizes the typical profile of 2-amino-4-arylpyrimidine scaffolds. Note: Absolute values depend on specific assay conditions.

| Parameter | Metric | Expected Range | Interpretation |

| Enzymatic Potency | IC50 (Kinase) | 0.5 – 10 µM | Moderate potency as a fragment; requires optimization (e.g., adding solubilizing groups).[1] |

| Cellular Potency | GI50 (MCF-7) | 5 – 50 µM | Higher than enzymatic IC50 due to membrane permeability or ATP competition in cells.[1][2] |

| Ligand Efficiency | LE | > 0.30 | High efficiency; indicates the core scaffold binds efficiently per heavy atom.[1][2] |

| Solubility | LogS | Low/Moderate | The chlorophenyl group is lipophilic; formulation in DMSO/Tween is required.[1][2] |

Structure-Activity Relationship (SAR) Logic

When using this compound for optimization:

-

Modification at C-5 (Pyrimidine): Introduction of a halogen (F/Cl) or alkyl group here often improves hydrophobic packing.[2]

-

Modification at N-2 (Amine): Alkylation usually abolishes activity (loss of hinge H-bond).[2]

-

Modification of Phenyl Ring: Replacing 3-Cl with hydrophilic groups (e.g., piperazine) improves solubility but may alter selectivity.[1][2]

References

-

Zhang, S., et al. (2018).[1][2] "Pyrimidine-Based Drugs for the Treatment of Cancer: A Review." Biomolecules.[1][2][4][5][6][7][8][9][10]

-

Luo, Y., et al. (2019).[1][2] "Discovery of 4-amino-pyrimidine derivatives as novel CDK2 inhibitors."[1] European Journal of Medicinal Chemistry. (Contextual reference for aminopyrimidine scaffolds in CDK).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11467025, this compound.[1] [2]

-

Bhalgat, C.M., et al. (2014).[1][2] "Novel pyrimidine and its triazole fused derivatives: Synthesis and investigation of antioxidant and anti-inflammatory activity." Arabian Journal of Chemistry. (Reference for synthetic accessibility of the scaffold).

-

Lead Sciences. "Product Data Sheet: this compound."

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 10. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical techniques for 4-(3-Chlorophenyl)pyrimidin-2-amine characterization

An Application Guide to the Comprehensive Characterization of 4-(3-Chlorophenyl)pyrimidin-2-amine

Abstract: This document provides a detailed guide for the analytical characterization of this compound, a key heterocyclic compound with significant potential in pharmaceutical research and development. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, making their precise identification, purity assessment, and structural confirmation critical for advancing drug discovery programs.[1][2] This guide moves beyond simple procedural lists to explain the causality behind the selection of specific analytical techniques and experimental parameters. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for characterizing this class of molecules. The protocols herein are designed as self-validating systems, integrating multiple orthogonal techniques to ensure the highest degree of confidence in the final analytical result.

Introduction and Physicochemical Profile

This compound is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of pharmacologically active molecules. The structural combination of a pyrimidine ring, a primary amine, and a chlorinated phenyl group imparts specific chemical properties that necessitate a multi-faceted analytical approach. Rigorous characterization is paramount to ensure the identity, purity, and stability of the compound, which are foundational requirements for its use in further synthesis or biological screening.

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and chromatography.

| Property | Value | Source |

| Chemical Structure |  | PubChem CID: 13958569 |

| Molecular Formula | C₁₀H₈ClN₃ | Inferred from Structure |

| Molecular Weight | 205.65 g/mol | Inferred from Formula |

| Appearance | White to off-white solid | Typical for this class |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | Typical for heterocyclic amines |

Integrated Analytical Workflow

A comprehensive characterization of this compound relies on the integration of multiple analytical techniques. Each method provides a unique piece of information, and together they create a complete profile of the molecule's identity, structure, purity, and thermal stability. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization: Structural Elucidation

Spectroscopic techniques are the cornerstone of structural analysis, providing unambiguous evidence of the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.[3]

Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its polarity ensures complete dissolution of the sample, and its ability to form hydrogen bonds slows the chemical exchange of the primary amine (-NH₂) protons, often allowing them to be resolved as a distinct signal in the ¹H NMR spectrum.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[3]

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Number of Scans: 16-64 scans.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program ('zgpg30').

-

Number of Scans: 1024-4096 scans (or until adequate signal-to-noise is achieved).

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Process the data using appropriate software. Reference the spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Expected Spectral Data & Interpretation

| ¹H NMR (DMSO-d₆) | Expected δ (ppm) | Multiplicity | Assignment |

| Phenyl Protons | ~7.2 - 8.0 | m | 4 protons on the chlorophenyl ring |

| Pyrimidine Protons | ~6.8 - 8.5 | d, d | 2 protons on the pyrimidine ring |

| Amine Protons | ~6.5 - 7.5 | br s | 2 protons of the -NH₂ group |

| ¹³C NMR (DMSO-d₆) | Expected δ (ppm) | Assignment |

| Pyrimidine Carbons | ~155 - 165 | 3 carbons in the pyrimidine ring |

| Phenyl Carbons | ~115 - 140 | 6 carbons in the phenyl ring |

| C-Cl Carbon | ~130 - 135 | Carbon attached to chlorine |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule based on their vibrational frequencies.

Expertise & Causality: For a primary aromatic amine like this compound, the N-H stretching region is highly diagnostic. Primary amines typically show two distinct bands corresponding to asymmetric and symmetric stretching modes.[4] The presence of both confirms the -NH₂ group.

Protocol: FT-IR Analysis (ATR or KBr Pellet)

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean ATR crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample.

-

Data Processing: Identify and label the major absorption peaks.

Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch (aromatic) | Phenyl & Pyrimidine Rings |

| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂)[4] |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic/Heterocyclic Rings |

| 1335 - 1250 | C-N Stretch (aromatic) | Aryl-Amine[4][5] |

| 800 - 600 | C-Cl Stretch | Chloro-Aromatic |

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural information through fragmentation patterns. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both identification and purity analysis.

Expertise & Causality: The most critical diagnostic feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals (M⁺ and M+2) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of one chlorine atom.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Use a C18 HPLC column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to aid ionization).

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is ideal for protonating the basic amine and pyrimidine nitrogens.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the [M+H]⁺ ion. Examine its isotopic pattern to confirm the presence of chlorine.

Expected Results

-

Molecular Ion: [M+H]⁺ at m/z 206.04.

-

Isotopic Pattern: A second peak at m/z 208.04 with approximately one-third the intensity of the m/z 206.04 peak.

Purity Assessment and Quantitative Analysis

While spectroscopy confirms identity, chromatography is the gold standard for determining purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the preferred method for assessing the purity of pyrimidine derivatives.[6] It separates the target compound from any impurities, starting materials, or by-products.

Expertise & Causality: The selection of a UV detection wavelength is guided by UV-Vis spectroscopy. By setting the detector to the wavelength of maximum absorbance (λmax), the method achieves the highest sensitivity for the target analyte. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.

Protocol: Purity Analysis by RP-HPLC

-

UV-Vis Scan (for λmax determination):

-

Prepare a dilute solution of the sample in methanol.

-

Scan from 200-400 nm to determine the λmax. For pyrimidine derivatives, this is often in the 260-280 nm range.[7]

-

-

HPLC Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at λmax (e.g., 275 nm) |

| Column Temperature | 30 °C |

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

Physicochemical Characterization: Thermal Properties

Thermal analysis techniques are essential for understanding the material properties of a compound, including its melting point, thermal stability, and the presence of solvates.[8]

Caption: Relationship between Thermal Analysis techniques and the properties they elucidate.

Protocol: DSC and TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.

-

Instrument Conditions:

-

Technique: Differential Scanning Calorimetry (DSC)

-

Temperature Range: 30 °C to 250 °C (or above expected melting point)

-

Heating Rate: 10 °C/min

-

Atmosphere: Nitrogen purge (50 mL/min)

-

Technique: Thermogravimetric Analysis (TGA)

-

Temperature Range: 30 °C to 500 °C

-

Heating Rate: 10 °C/min

-

Atmosphere: Nitrogen purge (50 mL/min)

-

-

Data Analysis:

-

DSC: Determine the onset and peak temperature of the endotherm corresponding to the melting point.

-

TGA: Analyze the thermogram for any mass loss events prior to decomposition. A sharp mass loss at high temperatures indicates thermal decomposition.

-

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying orthogonal techniques—NMR for structure, MS for molecular weight, FT-IR for functional groups, HPLC for purity, and Thermal Analysis for physical properties—researchers can establish a complete and reliable profile of this important chemical entity. This multi-faceted approach ensures data integrity and is fundamental for quality control in any research or drug development pipeline.

References

-

Shafiq, M., Nasim, M., Nerukh, D., Nur-e-Alamd, M., & Ul-Haq, Z. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, Issue 36. Available at: [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem. Available at: [Link]

-

ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Available at: [Link]

-

Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available at: [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules. Available at: [Link]

-

PubMed. (2018). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. International Journal of Analytical Chemistry. Available at: [Link]

-

ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

-

Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Available at: [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available at: [Link]

-

ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]

-

PubMed. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

Application Note: High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors using TR-FRET

Introduction & Strategic Rationale

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core backbone for numerous FDA-approved kinase inhibitors (e.g., Ibrutinib, Palbociclib) and antimetabolites (e.g., 5-Fluorouracil). In the context of High-Throughput Screening (HTS), pyrimidine derivatives are primarily screened for their ability to compete with ATP in the kinase binding pocket.

However, screening pyrimidine libraries presents unique challenges:

-

Solubility: Many synthetic pyrimidine analogs exhibit poor aqueous solubility, leading to aggregation and false positives.

-

Autofluorescence: Certain fused pyrimidine systems can fluoresce in the blue/green spectrum, interfering with standard intensity-based assays.

To address these challenges, this guide details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow. Unlike standard fluorescence, TR-FRET utilizes long-lifetime lanthanide fluorophores to introduce a time delay (microseconds) before measurement, effectively eliminating short-lived autofluorescence from library compounds.

HTS Campaign Workflow

The following diagram outlines the critical path from library preparation to hit validation.

Figure 1: End-to-end HTS workflow for pyrimidine inhibitor discovery. The process prioritizes biochemical sensitivity (TR-FRET) followed by rigorous false-positive elimination.

Biochemical Assay Protocol: TR-FRET Kinase Screen[1]

This protocol uses a Lanthanide-labeled antibody (Donor) and a fluorescently labeled tracer (Acceptor). When the tracer binds to the kinase active site, FRET occurs. A pyrimidine inhibitor displaces the tracer, disrupting FRET and decreasing the signal.

Assay Principle (Mechanism of Action)

Figure 2: TR-FRET Competitive Binding Mechanism. The pyrimidine inhibitor competes with the tracer for the ATP binding pocket.

Materials & Reagents

| Component | Specification | Purpose |

| Kinase | Recombinant Human Kinase (e.g., EGFR, CDK4) | Target enzyme (GST or His-tagged).[1] |

| Tracer | Kinase Tracer (Alexa Fluor 647 conjugate) | ATP-competitive probe (Acceptor). |

| Antibody | Eu-W1024 anti-GST or anti-His | Lanthanide donor; binds to kinase tag. |

| Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | Physiological binding environment. |

| Plates | 384-well Low Volume, White, Round Bottom | Maximizes signal reflection; minimizes volume. |

Experimental Procedure

Step 1: Compound Dispensing

-

Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 10 nL of library compounds (in 100% DMSO) into the 384-well assay plate.

-

Controls:

-

High Control (0% Inhibition): 10 nL pure DMSO.

-

Low Control (100% Inhibition): 10 nL of 10 µM Staurosporine (or known reference inhibitor).

-

Step 2: Enzyme/Antibody Mix Addition

-

Prepare a 2X Kinase/Antibody Mix in Assay Buffer.

-

Optimization Note: The kinase concentration should be determined by a prior titration curve (typically 1–5 nM) to ensure signal linearity.

-

-

Dispense 5 µL of the 2X Mix into all wells.

-

Centrifuge plate at 1000 rpm for 30 seconds.

-

Incubate for 15 minutes at Room Temperature (RT) to allow compound-kinase interaction.

Step 3: Tracer Addition

-

Prepare a 2X Tracer Solution in Assay Buffer.

-

Critical: Tracer concentration should be near its

value (typically 5–20 nM) to ensure the assay runs in a competitive mode.

-

-

Dispense 5 µL of the 2X Tracer Solution into all wells.

-

Final Assay Volume = 10 µL. Final DMSO concentration = 0.1%.

Step 4: Incubation & Detection

-

Seal the plate and incubate for 60 minutes at RT in the dark.

-

Read on a Multi-mode Plate Reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

-

Excitation: 337 nm (Laser or Flash Lamp).

-

Donor Emission: 615 nm.

-

Acceptor Emission: 665 nm.

-

Delay Time: 50 µs (removes background fluorescence).

-

Integration Time: 400 µs.

-

Data Analysis & Hit Validation

Ratiometric Calculation

Raw intensity data is variable. Always use the emission ratio to normalize for well-to-well dispensing errors and color quenching.

Assay Quality Control (Z-Factor)

Before accepting a plate, calculate the Z-Factor (Zhang et al., 1999).[2][3] For a robust HTS, Z' > 0.5 is mandatory.

[2]- : Standard deviation of positive (DMSO) and negative (inhibitor) controls.

- : Mean of positive and negative controls.

Identifying False Positives (PAINS)

Pyrimidine libraries often contain PAINS (Pan-Assay Interference Compounds) .

-

Aggregation: Pyrimidines with high logP can form colloidal aggregates that sequester the enzyme.

-

Validation: Re-test hits in buffer containing 0.01% Triton X-100 . If potency disappears, the compound is an aggregator.

-

-

Inner Filter Effect: Highly colored compounds absorb the excitation light.

-

Validation: The ratiometric nature of TR-FRET mitigates this, but check the raw 615 nm (Donor) signal. If Donor signal drops significantly (>50%) compared to DMSO controls, the compound is likely a "quencher" or toxic, not a specific inhibitor.

-

Cellular Confirmation Protocol

Biochemical potency does not guarantee cellular efficacy. Pyrimidines must penetrate the cell membrane to reach the kinase.

Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Rationale: Measures ATP levels as a proxy for metabolically active cells. Kinase inhibition leads to cell cycle arrest or apoptosis, depleting ATP.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF7) at 3,000 cells/well in 384-well white clear-bottom plates. Incubate 24h.

-

Treatment: Add compounds (10-point dose response, top conc 10 µM). Incubate for 72 hours.

-

Detection: Add CellTiter-Glo reagent (equal volume to culture media). Shake for 2 mins.

-

Read: Measure Total Luminescence (Integration time: 0.5s).

-

Output: Calculate

. A valid hit should show correlation between Biochemical

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4] Journal of Biomolecular Screening. Link

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

-

Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. Link

-

LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link

Sources

In vitro cell-based assays for 4-(3-Chlorophenyl)pyrimidin-2-amine

From Ion Channel Blockade to Kinase Inhibition

Abstract & Introduction

The molecule 4-(3-Chlorophenyl)pyrimidin-2-amine represents a "privileged scaffold" in medicinal chemistry. Its structural core—the 2-amino-4-arylpyrimidine—mimics the adenine ring of ATP, allowing it to function as a versatile hinge-binder in kinase inhibitors (e.g., CDKs, AKT) while simultaneously possessing the pharmacophore features required for allosteric modulation of purinergic receptors (specifically P2X3 and P2X7).

This application note provides a dual-track evaluation protocol. It addresses the molecule's two most common pharmacological applications:

-

P2X3 Receptor Antagonism: Critical for chronic cough and neuropathic pain indications.

-

Kinase Selectivity Profiling: Essential for oncology applications and off-target safety screening.

Biological Mechanism & Signaling Pathways[1][2]

To design effective assays, one must understand the distinct signaling cascades this scaffold modulates.

2.1 P2X3 Nociceptive Signaling (Primary Target)

In sensory neurons, extracellular ATP binds to P2X3 homotrimers, opening a non-selective cation channel. This leads to massive Ca²⁺ influx, membrane depolarization, and the propagation of pain/cough signals via the dorsal horn to the CNS.

2.2 CDK Cell Cycle Regulation (Secondary Target)

As a kinase inhibitor, the scaffold competes with ATP at the catalytic cleft of Cyclin-Dependent Kinases (CDKs), preventing the phosphorylation of Retinoblastoma protein (Rb) and arresting the cell cycle at the G1/S checkpoint.

Figure 1: Dual mechanism of action. Left: Promotion of pain signaling via P2X3. Right: Inhibition of cell cycle via CDK blockade.

Protocol A: P2X3 Calcium Flux Assay (FLIPR)

Objective: Quantify the antagonistic potency (IC50) of the compound against the P2X3 receptor using a high-throughput fluorescent calcium mobilization assay.

Experimental Logic:

Since P2X3 is a rapidly desensitizing ion channel, standard manual patch-clamping is low-throughput. We utilize a FLIPR (Fluorometric Imaging Plate Reader) approach.[1][2][3] We use

Materials Required

| Component | Specification | Purpose |

| Cell Line | CHO-K1 or HEK293 stably expressing human P2X3 | Recombinant target expression |

| Agonist | Specific P2X3 activation | |

| Dye | Fluo-4 AM or Calcium 6 Assay Kit | Intracellular Ca²⁺ detection |

| Buffer Additive | Probenecid (2.5 mM) | Inhibits anion transport to keep dye inside cells |

| Assay Buffer | HBSS + 20mM HEPES + 2mM CaCl₂ | Physiological saline |

Step-by-Step Procedure

-

Cell Plating (Day -1):

-

Seed CHO-hP2X3 cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading (Day 0):

-

Prepare Loading Buffer: HBSS + 20mM HEPES + 2.5 mM Probenecid + Fluo-4 AM (4 µM).

-

Critical Step: Probenecid must be fresh; otherwise, dye leakage will ruin the Z-factor.

-

Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT) to minimize temperature artifacts during reading.

-

-

Compound Preparation:

-

Dissolve this compound in DMSO (10 mM stock).

-

Prepare 10-point serial dilution (1:3) in Assay Buffer (Final DMSO < 0.5%).

-

-

FLIPR Measurement:

-

Baseline: Record fluorescence for 10 seconds.

-

Addition A (Antagonist): Inject 25 µL of test compound. Incubate 5–10 mins inside the machine (or offline if throughput allows).

-

Addition B (Agonist): Inject 25 µL of EC80 concentration of

-meATP. -

Readout: Measure fluorescence peak (RFU) minus baseline.

-

-

Data Analysis:

-

Calculate % Inhibition =

-

Fit to 4-parameter logistic equation to determine IC50.

-

Protocol B: Kinase Selectivity & Proliferation Assay

Objective: Assess the compound's "off-target" or oncology-related activity by measuring inhibition of CDK-dependent cell proliferation.

Experimental Logic: The 2-aminopyrimidine core is a "hinge binder." While optimizing for P2X3, one must monitor cytotoxicity driven by CDK inhibition. We use HCT116 cells (colon cancer) as they are highly dependent on CDK2/4 for survival.

Materials Required

-

Cell Line: HCT116 (ATCC CCL-247).

-

Reagent: CellTiter-Glo® (Promega) or MTT.

-

Control: Staurosporine (Pan-kinase inhibitor) or Dinaciclib (CDK selective).

Step-by-Step Procedure

-

Seeding:

-

Plate HCT116 cells at 3,000 cells/well in 96-well opaque plates.

-

Allow attachment for 24 hours.

-

-

Treatment:

-

Add this compound (0.01 µM to 100 µM).

-

Include "Day 0" control plate to measure initial cell load.

-

Incubate for 72 hours (essential to capture cell cycle arrest).

-

-

Detection (ATP Luminescence):

-

Equilibrate plate to RT (20 mins).

-

Add CellTiter-Glo reagent (1:1 ratio with media).

-

Shake on orbital shaker for 2 mins (lyse cells).

-